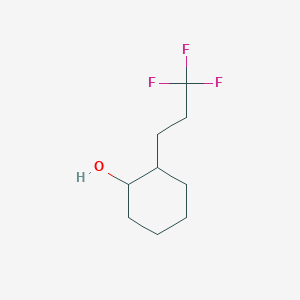

2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL

Description

Significance of Organofluorine Chemistry in Contemporary Chemical Sciences

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has had a transformative impact on numerous scientific disciplines. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and metabolic stability to fluorinated molecules. Fluorine's high electronegativity and the small size of the fluorine atom can modulate the acidity and basicity of neighboring functional groups and influence molecular conformation. These properties are leveraged in the design of pharmaceuticals, agrochemicals, polymers, and advanced materials. researchgate.netbldpharm.com For instance, many top-selling drugs contain fluorine, a testament to the element's ability to enhance efficacy and pharmacokinetic profiles. nih.gov

Overview of Fluorinated Alcohols as Privileged Scaffolds and Reagents in Synthetic Strategies

Fluorinated alcohols are a valuable class of compounds that serve as both versatile building blocks and unique reaction media in organic synthesis. Their distinct properties, such as high polarity, strong hydrogen-bonding ability, and low nucleophilicity, enable them to promote a variety of chemical transformations, often without the need for a catalyst. nih.govnih.gov As synthetic scaffolds, fluorinated alcohols are incorporated into more complex molecules to introduce fluorine's beneficial effects. The hydroxyl group provides a convenient handle for further functionalization, allowing for the construction of diverse molecular architectures.

Structural Classification and General Reactivity Paradigms of Cyclohexanol (B46403) Derivatives

Cyclohexanol and its derivatives are fundamental structures in organic chemistry, characterized by a six-membered ring bearing a hydroxyl group. nih.govchemscene.com The stereochemistry and reactivity of cyclohexanols are largely dictated by the conformational preferences of the cyclohexane (B81311) ring, which typically adopts a chair conformation to minimize steric and torsional strain. arctomsci.comwustl.edu Substituents on the ring can exist in either axial or equatorial positions, with larger groups generally favoring the less sterically hindered equatorial position. researchgate.netchegg.com The hydroxyl group can undergo typical alcohol reactions such as oxidation to a cyclohexanone (B45756), esterification, and dehydration to a cyclohexene (B86901). The stereochemical outcome of reactions involving cyclohexanol derivatives is often dependent on the conformation of the ring and the nature of the substituents present.

Research Landscape and Challenges in the Synthesis and Functionalization of Fluorinated Cyclohexanols

The synthesis of fluorinated cyclohexanols presents a unique set of challenges. The selective introduction of fluorine or fluorinated alkyl groups onto a cyclohexane ring requires specialized reagents and reaction conditions. researchgate.netresearchgate.net Achieving stereocontrol during these transformations is a significant hurdle, as the creation of multiple chiral centers necessitates highly selective synthetic methods. nih.govresearchgate.net Furthermore, the functionalization of pre-existing fluorinated cyclohexanols must be approached with care, as the strong electron-withdrawing nature of fluorine can influence the reactivity of other functional groups in the molecule. Overcoming these challenges is crucial for accessing novel fluorinated cyclohexanol derivatives with potentially valuable properties. nih.gov

While the broader field of fluorinated cyclohexanols is an active area of investigation, detailed research on specific derivatives like 2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL is not yet widely published in peer-reviewed literature. The following sections will, therefore, discuss the known properties and plausible synthetic approaches to this compound based on established principles of organic chemistry.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1525866-45-8 |

| Molecular Formula | C9H15F3O |

| Molecular Weight | 196.21 g/mol |

| MDL Number | MFCD21924802 |

This data is compiled from chemical supplier databases. bldpharm.com

Plausible Synthetic Strategies for this compound

The synthesis of this compound, while not explicitly detailed in the scientific literature, can be envisioned through several established synthetic methodologies. These hypothetical routes leverage known reactions for forming carbon-carbon bonds and for the reduction of carbonyl compounds.

One potential approach involves the nucleophilic addition of a trifluoropropyl organometallic reagent to cyclohexanone . This could be followed by the reduction of the resulting ketone. For example, a Grignard reagent or an organolithium species derived from a 3,3,3-trifluoropropyl halide could be added to cyclohexanone. The resulting 2-(3,3,3-trifluoropropyl)cyclohexanone could then be reduced to the target alcohol using a standard reducing agent like sodium borohydride (B1222165). The stereoselectivity of the reduction would be a key consideration, likely yielding a mixture of cis and trans isomers.

Alternatively, an aldol (B89426) condensation reaction between cyclohexanone and 3,3,3-trifluoropropanal (B1220928) could be employed. nih.gov This would form a β-hydroxy ketone, which could then be dehydrated to yield 2-(3,3,3-trifluoropropylidene)cyclohexanone. Subsequent catalytic hydrogenation of both the double bond and the ketone would afford this compound. The choice of catalyst and reaction conditions would be crucial in controlling the stereochemical outcome of the hydrogenation. wustl.edursc.org

A third strategy could involve the conjugate addition of a trifluoromethyl-containing nucleophile to cyclohexenone . While this would place the trifluoromethyl group at the 3-position, subsequent elaboration of the ketone at the 2-position could potentially lead to the desired scaffold, though this would be a more circuitous route.

Each of these potential synthetic pathways would require careful optimization to achieve good yields and control the stereochemistry of the final product.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15F3O |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

2-(3,3,3-trifluoropropyl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H15F3O/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h7-8,13H,1-6H2 |

InChI Key |

CQTPHDMLPBZFJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CCC(F)(F)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3,3,3 Trifluoropropyl Cyclohexan 1 Ol

Target-Oriented Synthesis Approaches to the 2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL Core

Target-oriented synthesis of the this compound scaffold involves several strategic approaches. The core challenge lies in the stereocontrolled formation of the C-C bond between the cyclohexane (B81311) ring and the trifluoropropyl side chain, as well as the relative stereochemistry of the hydroxyl group at C-1 and the substituent at C-2. The primary strategies can be broadly categorized into three main families: the use of fluorine-containing building blocks, the direct introduction of the trifluoropropyl group onto a cyclohexane precursor, and the derivatization of a pre-existing cyclohexanol (B46403) system.

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available or easily accessible starting materials. nih.gov For this compound, a primary disconnection can be made at the C-C bond linking the side chain to the ring. This approach simplifies the synthesis to the coupling of a cyclohexane-based electrophile or nucleophile with a suitable three-carbon, trifluorinated building block. nih.govresearchgate.net

This strategy leverages the commercial availability of various fluorinated synthons, which can be incorporated into the molecular framework. fluorochem.co.uk Key building blocks for this approach could include 3,3,3-trifluoropropanal (B1220928), 3,3,3-trifluoropropyl halides, or organometallics derived from these precursors. Another versatile building block is 1,1,1-trifluoro-2,3-epoxypropane, whose ring-opening with a suitable nucleophile can provide a direct route to installing the desired side chain with a hydroxyl group at the C-2 position of the propyl chain. researchgate.netresearchgate.net

Table 1: Potential Fluorine-Containing Building Blocks for Retrosynthesis This table is interactive. You can sort and filter the data.

| Building Block | Chemical Formula | Typical Application |

|---|---|---|

| 3,3,3-Trifluoropropene | C₃H₃F₃ | Precursor for hydroboration or hydroformylation |

| 3,3,3-Trifluoropropyl bromide | C₃H₄BrF₃ | Electrophile in alkylation reactions |

| 3,3,3-Trifluoropropyl tosylate | C₁₀H₁₁F₃O₃S | Electrophile in alkylation reactions |

| 1,1,1-Trifluoro-2,3-epoxypropane | C₃H₃F₃O | Electrophile for nucleophilic ring-opening researchgate.net |

This approach focuses on forming the crucial C-C bond between the cyclohexane ring and the trifluoropropyl side chain in a key synthetic step. This can be achieved through either nucleophilic addition of a trifluoropropyl organometallic reagent or via electrophilic reactions.

One of the most direct methods for constructing the target molecule involves the reaction of a 3,3,3-trifluoropropyl organometallic reagent with a suitable cyclohexanone-based electrophile. The most common electrophile for this purpose is cyclohexene (B86901) oxide. The nucleophilic ring-opening of cyclohexene oxide with a pre-formed (3,3,3-trifluoropropyl)magnesium halide (a Grignard reagent) or a corresponding organolithium species would yield this compound directly. This reaction typically results in a trans relationship between the incoming nucleophile and the hydroxyl group due to the backside attack mechanism inherent to epoxide ring-opening.

The requisite organometallic reagents can be prepared from their corresponding 3,3,3-trifluoropropyl halides. The choice of the organometallic reagent and reaction conditions can influence the yield and stereoselectivity of the addition. fluorochem.co.uk

Table 2: Representative Trifluoropropyl Organometallic Reagents This table is interactive. You can sort and filter the data.

| Reagent | Precursor | Typical Use |

|---|---|---|

| (3,3,3-Trifluoropropyl)magnesium bromide | 3,3,3-Trifluoropropyl bromide | Grignard addition to epoxides and carbonyls |

| (3,3,3-Trifluoropropyl)lithium | 3,3,3-Trifluoropropyl bromide/iodide | Nucleophilic addition |

While less direct for installing a pre-formed trifluoropropyl group, electrophilic fluorination serves as a fundamental method for introducing fluorine into organic molecules. beilstein-journals.org In the context of synthesizing the target compound, this strategy would likely involve multiple steps. A potential, albeit complex, pathway could begin with a cyclohexyl precursor bearing a three-carbon side chain with a terminal functional group amenable to fluorination, such as a dithioketal or a terminal alkyne.

A more common application of this methodology involves the use of powerful electrophilic fluorinating agents, often containing an N-F bond, to fluorinate electron-rich centers like enolates or enamines. researchgate.net Reagents such as Selectfluor® are widely used for this purpose due to their stability and relative safety compared to molecular fluorine. researchgate.netorganic-chemistry.org For example, one could envision a synthetic route where a β-keto ester attached to the cyclohexane ring at the C-2 position is fluorinated multiple times before reduction and removal of the auxiliary group.

Table 3: Common Electrophilic Fluorinating Agents This table is interactive. You can sort and filter the data.

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Commercially available, stable, powerful fluorinating agent researchgate.netorganic-chemistry.org |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, effective for fluorinating enolates researchgate.net |

An alternative strategy begins with a readily available cyclohexanol or cyclohexanone (B45756) derivative and focuses on introducing the 3,3,3-trifluoropropyl side chain at the C-2 position. This approach allows for the use of well-established cyclohexane chemistry to control the stereochemistry of the ring before the fluorinated moiety is introduced.

This synthetic route typically starts with cyclohexanone. The first step involves the generation of a cyclohexanone enolate, usually with a strong base like lithium diisopropylamide (LDA), followed by alkylation with an electrophilic 3,3,3-trifluoropropyl source, such as 3,3,3-trifluoropropyl bromide or tosylate. This reaction forms 2-(3,3,3-trifluoropropyl)cyclohexan-1-one.

The final step is the reduction of the ketone functionality to the corresponding alcohol. The choice of reducing agent is critical as it determines the stereochemical outcome at the C-1 position. Bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) typically favor the formation of the cis-isomer via equatorial attack, while smaller reducing agents like sodium borohydride (B1222165) may give mixtures of cis and trans isomers.

Table 4: Reaction Scheme for C-2 Functionalization of Cyclohexanone This table is interactive. You can sort and filter the data.

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Enolate Formation | LDA, THF, -78 °C | Lithium enolate of cyclohexanone |

| 2 | Alkylation | 3,3,3-Trifluoropropyl bromide | 2-(3,3,3-Trifluoropropyl)cyclohexan-1-one |

Derivatization of Pre-existing Cyclohexanol Systems

Ring-Forming Reactions Incorporating Trifluoropropyl Substructures

The construction of the cyclohexane ring is a foundational step in the synthesis of this compound. Ring-forming reactions, particularly domino or cascade sequences, offer an efficient route to assemble the carbocyclic core with the desired trifluoropropyl side chain already incorporated or positioned for subsequent elaboration.

A prominent strategy involves the Michael-aldol domino reaction, a powerful tool for rapidly building molecular complexity. nih.gov In this approach, a β-keto ester or a similar nucleophile can react with a trisubstituted Michael acceptor. For the synthesis of a precursor to this compound, one of the reactants would need to contain the trifluoropropyl moiety. For instance, a Michael acceptor containing the trifluoropropyl group could undergo annulation with a suitable keto ester. Alternatively, a nucleophile such as 6,6,6-trifluoro-3-oxohexanoate could react with an α,β-unsaturated ketone. These reactions typically proceed under base catalysis and can lead to highly functionalized cyclohexanone products with excellent diastereoselectivity. nih.gov The resulting cyclohexanone is then reduced to the target alcohol.

Another powerful method is the organocatalytic cascade Michael/aldol (B89426) reaction. This approach has been successfully used to construct β-CF3-cyclohexanones from 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones. rsc.orgnih.gov This tandem reaction, often catalyzed by cinchona alkaloid-based primary amines, can produce the desired cyclohexanone core in high yields (81–99%) and with high enantioselectivity (92–99% ee). rsc.orgnih.gov By analogy, a similar sequence using a trifluoropropyl-containing starting material would directly yield the chiral cyclohexanone precursor to this compound.

Stereoselective and Asymmetric Synthesis of this compound

Achieving stereocontrol is paramount in the synthesis of this compound, which contains multiple stereocenters. Asymmetric synthesis methodologies are employed to produce specific stereoisomers with high optical purity.

Chiral Pool and Auxiliary-Based Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. elsevierpure.comyoutube.com Compounds like tartaric acid, amino acids, or carbohydrates possess pre-existing stereocenters that can be incorporated into the target molecule. For the synthesis of this compound, a chiral starting material could be elaborated through a series of stereocontrolled reactions to build the cyclohexane ring and append the trifluoropropyl side chain, transferring the initial chirality to the final product.

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. researchgate.net A chiral auxiliary is a temporary functional group that is attached to an achiral substrate, directs a stereoselective transformation, and is subsequently removed. For example, an Evans chiral auxiliary (an oxazolidinone) can be used in an alkylation or aldol reaction to create new stereocenters with high predictability and control. researchgate.net In a potential synthesis, the auxiliary could be used to control the stereochemistry during the formation of the C-C bond that attaches the trifluoropropyl group or during the ring-formation step. Following the key stereodefining reaction, the auxiliary is cleaved to yield the chiral intermediate. rsc.org

Organocatalytic Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. scilit.comku.ac.ae Small organic molecules, such as proline or cinchona alkaloids, can catalyze a wide range of transformations with high enantioselectivity. buchler-gmbh.commdpi.com

The asymmetric Michael addition is a key C-C bond-forming reaction that can be used to set a stereocenter adjacent to a carbonyl group or other activating group. buchler-gmbh.comchemrxiv.org In the context of synthesizing this compound, this reaction could be employed in two main ways. First, a nucleophile could be added to an α,β-unsaturated ketone or ester that already contains the trifluoropropyl group. Second, a trifluoropropyl-containing nucleophile could be added to a cyclohexenone.

Cinchona alkaloid-based thiourea (B124793) catalysts are highly effective for the Michael addition of carbon nucleophiles to nitroalkenes and other electron-deficient olefins. mdpi.commdpi.com These bifunctional catalysts activate the nucleophile and electrophile simultaneously through hydrogen bonding, leading to high stereocontrol. Research has demonstrated the successful asymmetric Michael addition of cyclohexanone to nitroolefins using such catalysts, achieving high yields and enantioselectivities. mdpi.com This methodology can be directly adapted for the synthesis of precursors to the target molecule.

| Catalyst Type | Michael Acceptor | Nucleophile | Yield (%) | ee (%) | Reference |

| Cinchona-thiourea | α,β-unsaturated enone | 4,4,4-trifluoroacetoacetate | 81-99 | 92-99 | rsc.orgnih.gov |

| (S)-Diphenylprolinol silyl (B83357) ether | Nitroolefin | Acetaldehyde | 73-83 | 94-96 | mdpi.com |

| DPEN-thiourea | trans-β-nitrostyrene | Cyclohexanone | >95 | 90-99 | mdpi.com |

This table presents representative data for analogous organocatalytic Michael additions.

Enantioselective annulation reactions that proceed via an aldol condensation are highly effective for constructing chiral cyclohexane rings. nih.gov As mentioned previously, the organocatalytic Michael/aldol cascade reaction is a premier example of this strategy. rsc.orgnih.gov

In a typical sequence relevant to the target compound, a chiral primary amine catalyst, such as one derived from a cinchona alkaloid, reacts with a ketone to form a chiral enamine. This enamine then undergoes a Michael addition to an α,β-unsaturated ketone (the Michael acceptor). The resulting intermediate then undergoes an intramolecular aldol condensation, which forms the six-membered ring and creates new stereocenters. The entire process occurs in one pot, providing rapid access to complex chiral cyclohexanone scaffolds. nih.govrsc.orgnih.gov The reaction conditions can be tuned to favor specific diastereomers, and the use of chiral catalysts ensures high enantiomeric excess of the final product. rsc.orgnih.gov The resulting chiral 2-(3,3,3-trifluoropropyl)cyclohexan-1-one can then be stereoselectively reduced to the desired alcohol.

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield (%) | ee (%) | Reference |

| Cinchona-based primary amine | 4,4,4-Trifluoroacetoacetate | α,β-Unsaturated enone | β-CF3-cyclohexanone | 81-99 | 92-99 | rsc.orgnih.gov |

| Chiral BINOL derivative | Dienyl trifluoroborate | Vinylogous ester | δ-Substituted cyclohexenone | up to 89 | 89-98 | nsf.gov |

| Chiral Primary Amine/Acid | β-methyl 2-cyclohexen-1-one | Nitrostyrene | γ-substituted cyclohexanone | ~70 | ~90 | nih.gov |

This table showcases results from various enantioselective annulation strategies for forming substituted cyclohexanone rings.

Transition Metal-Catalyzed Asymmetric Hydrogenation/Reduction

The final step in many synthetic routes to this compound is the reduction of the corresponding cyclohexanone. Controlling the stereochemistry of the newly formed hydroxyl group is crucial. Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for achieving this transformation with excellent enantioselectivity. rsc.org

Catalysts based on noble metals like ruthenium and rhodium, complexed with chiral ligands such as BINAP, are widely used for the asymmetric hydrogenation of ketones. scispace.comresearchgate.net These reactions typically proceed under a hydrogen atmosphere and can provide the desired alcohol product with high diastereo- and enantioselectivity. For example, RuCl2[(S)-binap] has been used to reduce bicyclic ketones to their corresponding chiral alcohols with up to 98% ee. researchgate.net

More recently, catalysts based on earth-abundant first-row transition metals like manganese and iron have gained prominence as more sustainable alternatives. rsc.orgnih.gov Chiral manganese catalysts have demonstrated high efficiency in the asymmetric hydrogenation of ketimines, and similar systems can be adapted for ketone reduction. nih.gov The choice of metal, chiral ligand, and reaction conditions allows for the selective synthesis of a specific stereoisomer of the target cyclohexanol.

| Metal Catalyst | Ligand | Substrate Type | Yield (%) | ee (%) | Reference |

| Ruthenium | (S)-BINAP / (R)-IPHAN | Bicyclic Ketone | >95 | 97-98 | researchgate.net |

| Rhodium | (R,R)-Tsdpen | α-Chloroacetophenone | ~100 | 96 | scispace.com |

| Manganese | Chiral Pincer Ligand | Dialkyl Ketimine | >99 | up to 99 | nih.gov |

This table provides examples of transition metal-catalyzed asymmetric reductions of ketones and related compounds.

Diastereoselective and Enantioselective Reductions of Fluorinated Cyclohexanones

A primary route to this compound involves the reduction of its corresponding ketone precursor, 2-(3,3,3-Trifluoropropyl)cyclohexan-1-one. The stereochemical outcome of this reduction is paramount, and thus, significant research has been dedicated to developing highly selective methods.

Diastereoselective reductions aim to control the relative stereochemistry between the newly formed hydroxyl group and the existing trifluoropropyl substituent. The choice of reducing agent and reaction conditions dictates whether the cis or trans isomer is preferentially formed. For analogous α-substituted cyclohexanones, reagents like trichlorosilane (B8805176) have demonstrated high levels of diastereoselectivity. nih.gov The mechanism often involves the coordination of the reductant to the ketone, with the approach of the hydride being directed by the steric bulk of the adjacent substituent. nih.gov

Enantioselective synthesis, which creates a specific stereoisomer, can be achieved through methods like the organocatalytic cascade Michael/aldol reaction to first construct a chiral trifluoromethyl-substituted cyclohexanone precursor with high enantiomeric excess (ee). rsc.orgnih.gov Subsequent reduction of this chiral ketone can then lead to the desired enantiopure alcohol. Another approach involves the use of chiral catalysts in the reduction step itself. For instance, iridium complexes paired with chiral ligands like (R)-BINAP have been successfully employed in the asymmetric synthesis of substituted cyclohexanes, achieving control over the absolute stereochemistry. nih.gov

Table 1: Representative Catalysts and Conditions for Stereoselective Reductions of Substituted Cyclohexanones

| Precursor Type | Reagent/Catalyst | Selectivity | Reference |

|---|---|---|---|

| α-Fluoroimine of Cyclohexanone | Trichlorosilane (Cl₃SiH) | High Diastereoselectivity (17:1 syn:anti) | nih.gov |

| α,β-Unsaturated Enones | Cinchona Alkaloid-based Primary Amines | High Enantioselectivity (92–99% ee) for the ketone precursor | rsc.orgnih.gov |

| 1,5-Diols (via Hydrogen Borrowing) | Ir(I) with (R)-BINAP ligand | Moderate Enantiomeric Ratio (68:32 e.r.) | nih.gov |

Catalytic Hydrogenation of Olefinic Precursors

An alternative synthetic route involves the catalytic hydrogenation of an unsaturated precursor, such as a 1-(3,3,3-Trifluoropropyl)cyclohexene derivative. This method adds hydrogen across a carbon-carbon double bond to yield the saturated cyclohexane ring. The stereochemistry of the final product can be influenced by the catalyst and the specific structure of the olefinic precursor.

Supported metal catalysts, particularly those based on rhodium, ruthenium, palladium, or platinum, are commonly employed for such transformations. researchgate.netpsu.edumdpi.com For instance, rhodium nanoparticles immobilized on a supported ionic liquid phase (Rh@SILP) have been shown to be highly effective for the hydrogenation of aromatic ketones to the corresponding cyclohexane derivatives, indicating their potential for related transformations. researchgate.net The choice of support material (e.g., Al₂O₃, SiO₂, ZnO) and the presence of ligands can significantly impact the catalyst's activity and selectivity. psu.edumdpi.com The hydrogenation of cyclohexene derivatives is typically a structure-insensitive reaction, meaning the catalytic activity is not heavily dependent on the metal particle size, especially for particles larger than 1 nm. psu.edu This robustness makes catalytic hydrogenation a reliable and scalable method for producing the saturated cyclohexane backbone of the target molecule.

Table 2: Catalyst Systems for Hydrogenation of Cyclohexene and Related Compounds

| Catalyst System | Support/Solvent | Key Finding | Reference |

|---|---|---|---|

| Rhodium Nanoparticles | γ-Al₂O₃ | Turnover rates are independent of particle size. | psu.edu |

| Rh@SILP(Ph₃-P-NTf₂) | SiO₂ | Quantitative yield for full hydrodeoxygenation of acetophenone (B1666503) to the cyclohexane derivative. | researchgate.net |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of these synthetic methods is crucial for optimizing reaction conditions and predicting stereochemical outcomes. Investigations often combine experimental studies with computational modeling to provide a detailed picture of the reaction pathways.

Reaction Pathway Elucidation

Elucidating the reaction pathway involves identifying all intermediate steps and transition states between reactants and products. For the synthesis of the precursor 2-(3,3,3-Trifluoropropyl)cyclohexan-1-one, an organocatalytic cascade reaction provides a relevant model. nih.gov Such a pathway can be envisioned as follows:

Enamine Formation: A primary amine catalyst reacts with a trifluoroacetoacetate derivative to form a reactive enamine intermediate.

Michael Addition: This enamine then undergoes a conjugate addition (Michael reaction) to an α,β-unsaturated enone.

Intramolecular Aldol Cyclization: The resulting intermediate then undergoes an intramolecular aldol reaction, where the enolate attacks a ketone, leading to the formation of the six-membered cyclohexanone ring.

Catalyst Regeneration: Finally, hydrolysis releases the cyclohexanone product and regenerates the amine catalyst.

This cascade strategy efficiently constructs the complex carbocyclic core in a single pot with high stereocontrol, which is imparted by the chiral catalyst during the C-C bond-forming steps. rsc.orgnih.gov

Transition State Analysis in Stereoselective Processes

Transition state analysis is a powerful tool for understanding the origins of stereoselectivity, particularly in reduction reactions. The diastereomeric outcome of the reduction of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-one is determined by the relative energy levels of the competing transition states. The two primary transition states lead to the cis and trans alcohol products, respectively.

Computational methods, such as Density Functional Theory (DFT), are often used to model these transition states. researchgate.net For the reduction of analogous 2-fluorocyclohexanones, DFT calculations have helped rationalize the observed stereochemical outcomes. researchgate.net The analysis considers several factors:

Steric Interactions: The bulky trifluoropropyl group will sterically hinder the approach of the reducing agent from one face of the ketone, favoring attack from the less hindered face.

Electronic Effects: The electron-withdrawing nature of the trifluoromethyl (CF₃) group can influence the electronic properties of the ketone and its interaction with the reducing agent.

Intramolecular Interactions: Weak interactions, such as hydrogen bonds between a fluorine atom and the developing hydroxyl group in the transition state (C−F···H−O), can stabilize one transition state over another, thereby influencing the product ratio. researchgate.net

By comparing the calculated energies of the different transition state structures, chemists can predict which diastereomer will be the major product, providing critical insights for designing more selective synthetic routes. researchgate.netsapub.org

Reactivity Profiles and Chemical Transformations Involving 2 3,3,3 Trifluoropropyl Cyclohexan 1 Ol

Reactions of the Hydroxyl Functional Group

The secondary alcohol functionality in 2-(3,3,3-trifluoropropyl)cyclohexan-1-ol is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and elimination reactions.

Oxidation to Ketones and Subsequent Transformations

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 2-(3,3,3-trifluoropropyl)cyclohexan-1-one, is a fundamental transformation. This reaction can be achieved using a variety of common oxidizing agents.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Description |

| Chromic acid (H₂CrO₄) | A strong oxidizing agent, often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. |

| Pyridinium chlorochromate (PCC) | A milder oxidizing agent that is selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. |

| Sodium hypochlorite (B82951) (NaOCl) | A less toxic and more environmentally friendly oxidizing agent, often used in the presence of a catalyst such as acetic acid. |

The resulting 2-(3,3,3-trifluoropropyl)cyclohexan-1-one is a versatile intermediate for further synthetic modifications. One notable transformation is a deoxytrifluoromethylation/aromatization sequence. This strategy allows for the conversion of cyclohexanone (B45756) derivatives into highly substituted trifluoromethyl arenes. nih.gov This approach highlights the utility of the ketone as a precursor to complex aromatic structures that may be difficult to access through other synthetic routes. nih.gov

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for this transformation. Studies on the esterification of fluorinated aromatic carboxylic acids have demonstrated efficient conversion using various catalysts. nih.govresearchgate.net

Etherification, the conversion of the alcohol to an ether, can also be achieved. For instance, iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols, allowing for the synthesis of both symmetrical and unsymmetrical ethers. nih.gov

Elimination Reactions to Form Unsaturated Systems

Treatment of this compound with a strong acid can induce a dehydration (elimination) reaction to form an alkene. The regioselectivity of this reaction is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. upenn.edu In the case of this compound, two potential alkene products could be formed: 1-(3,3,3-trifluoropropyl)cyclohex-1-ene and 3-(3,3,3-trifluoropropyl)cyclohex-1-ene. The formation of the more substituted 1-(3,3,3-trifluoropropyl)cyclohex-1-ene would be favored.

The stereochemistry of the starting alcohol can influence the rate and outcome of the elimination reaction, particularly in E2 reactions, which require an anti-periplanar arrangement between the leaving group (the protonated hydroxyl group) and a vicinal hydrogen.

Reactions Involving the Trifluoropropyl Substituent

The trifluoropropyl group is generally stable, but under specific conditions, both the trifluoromethyl group and the adjacent alkyl chain can participate in chemical transformations.

Fluorine Atom Reactivity in the Trifluoromethyl Group

The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group relatively inert under many reaction conditions. However, C-F bond activation can be achieved under harsh conditions, often involving strong Brønsted or Lewis acids. frontiersin.org For instance, frustrated Lewis pairs have been shown to mediate the selective C-F bond activation in trifluoromethyl groups. researchgate.net Additionally, transition metals can promote the activation and transformation of C-F bonds in fluoro-aromatics, a field of significant research interest. mdpi.com While these reactions are not typically facile, they represent potential pathways for modifying the trifluoromethyl group.

Transformations of the Alkyl Chain Adjacent to the Trifluoromethyl Group

The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent alkyl chain. While specific transformations of the propyl chain in this compound are not widely reported, general principles suggest that radical reactions could be a viable approach for functionalization. The development of methods for the trifluoromethylation of unactivated C(sp³)-H bonds highlights the potential for introducing functionality onto the alkyl chain.

Role as a Synthetic Intermediate and Building Block

The utility of a chemical compound in synthetic chemistry is often defined by its ability to serve as a reliable starting point for the construction of more complex molecules. The dual functionality of this compound, possessing both a reactive hydroxyl group and a stable trifluorinated alkyl chain on a cyclohexane (B81311) core, positions it as an intriguing building block.

Precursor for Diversified Fluorinated Cyclohexane Derivatives

The hydroxyl group of this compound is a key handle for synthetic diversification. Standard organic transformations can be employed to convert this alcohol into a wide array of other functional groups. For instance, oxidation would yield the corresponding ketone, 2-(3,3,3-trifluoropropyl)cyclohexan-1-one, which could then serve as an electrophilic substrate for nucleophilic additions. Esterification or etherification reactions can modify the hydroxyl group, introducing new linkages and functionalities. Furthermore, dehydration reactions could lead to the formation of trifluoropropyl-substituted cyclohexene (B86901) derivatives, which are valuable dienophiles or substrates for various addition reactions. These transformations allow chemists to leverage the core trifluoropropyl cyclohexane scaffold to access a library of related, yet distinct, fluorinated compounds.

Utility in the Construction of Complex Molecular Architectures

While specific examples of this compound in the total synthesis of complex natural products are not yet prominently featured in the literature, its potential as a building block is significant. Fluorinated cyclohexane motifs are increasingly sought after in drug discovery to enhance metabolic stability and modulate binding affinities. nih.gov The defined stereochemistry of the cyclohexanol (B46403) ring, combined with the lipophilic and electronically distinct nature of the trifluoropropyl group, makes it an attractive fragment for constructing complex molecular architectures. Its incorporation could be envisioned in the synthesis of novel steroids, prostaglandins, or other bioactive molecules where the fluorinated moiety could serve to block metabolic pathways or engage in specific non-covalent interactions with biological targets. Tripodal molecules based on functionalized cyclohexane rings, for example, have been demonstrated as valuable building blocks in supramolecular chemistry for the synthesis of cryptands and cages. nih.gov

Catalytic Reactivity and Solvent Effects

Beyond its role as a structural component, the properties of this compound could potentially be harnessed to influence chemical reactions.

Performance as a Reaction Medium or Promoter (if applicable in specific contexts)

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known for their unique solvent properties, including high polarity, low nucleophilicity, and a strong ability to form hydrogen bonds. These characteristics enable them to promote reactions that are sluggish in conventional solvents. While this compound is not as fluorine-dense as HFIP, the presence of the CF3 group significantly influences the acidity and hydrogen-bonding capability of the hydroxyl proton. This suggests it could function as a specialized solvent or co-solvent, potentially enhancing reaction rates or influencing selectivity in certain transformations. For instance, combinations of fluorinated alcohols with nitrogen bases can create highly conductive electrolyte systems that simplify work-up procedures in electro-organic synthesis. researchgate.net

Electrochemical Transformations and Electrosynthesis Pathways

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. researchgate.net The electrochemical behavior of alcohols is well-documented, with anodic oxidation being a common transformation to yield ketones or carboxylic acids. The electrochemical oxidation of this compound would likely proceed to form 2-(3,3,3-trifluoropropyl)cyclohexan-1-one. The stability of the trifluoromethyl group under many electrochemical conditions makes this a feasible pathway. Such electrosynthesis routes offer a green alternative to traditional chemical oxidants, often requiring milder conditions and avoiding stoichiometric waste. The use of innovative electrolyte combinations, for example involving fluorinated alcohols and tertiary amines, has been shown to expand the possibilities of electro-organic synthesis, suggesting that derivatives of the title compound could play a role in this advancing field. researchgate.net

Computational Chemistry Investigations of 2 3,3,3 Trifluoropropyl Cyclohexan 1 Ol

Electronic Structure and Molecular Geometry Studies

The fundamental characteristics of a molecule, such as its stability, reactivity, and spectroscopic properties, are dictated by its electronic structure and three-dimensional shape. Computational methods can model these features with high accuracy.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. vaia.com For a molecule like 2-(3,3,3-trifluoropropyl)cyclohexan-1-ol, DFT calculations are employed to determine its optimized molecular geometry, electronic properties, and the influence of its substituents on the cyclohexyl ring.

DFT studies on substituted cyclohexanes typically involve geometry optimization to find the lowest energy arrangement of atoms. vaia.comacs.org Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311+G(d,p) to provide reliable results for geometries and energies. acs.orgresearchgate.net The inclusion of fluorine atoms, with their high electronegativity, significantly impacts the electronic distribution within the molecule. nih.gov DFT calculations can quantify these effects by computing properties like molecular electrostatic potential (MEP) maps, which reveal regions of positive and negative charge, and frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for predicting chemical reactivity. libretexts.org

Table 1: Representative Parameters for DFT Calculations on Substituted Cyclohexanes This table is illustrative and shows typical parameters used in computational studies of analogous molecules.

| Parameter | Description | Common Selection |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, ωB97XD |

| Basis Set | Describes the atomic orbitals used in the calculation. | 6-31G(d), 6-311+G(d,p), cc-pVTZ |

| Environment | Simulates the effect of a solvent. | Gas Phase, PCM (Polarizable Continuum Model) for solvents like water or chloroform. |

The results from these calculations would predict the most stable arrangement of the trifluoropropyl and hydroxyl groups on the cyclohexane (B81311) chair, providing precise bond lengths, bond angles, and dihedral angles.

While DFT is widely used, other computational methods also offer valuable insights. Ab initio ("from the beginning") methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with fewer approximations than DFT, often leading to higher accuracy, albeit at a greater computational expense. numberanalytics.com These methods are particularly useful for refining energy calculations and for systems where DFT might be less reliable. researchgate.net Studies on fluorinated cycloalkanol esters have successfully used ab initio calculations to predict properties like optical rotation, demonstrating their power in analyzing complex stereochemistry. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster than DFT or ab initio methods. This speed allows for the study of very large molecules or for dynamic simulations. While less accurate, they can be effective for initial conformational searches to identify potential low-energy structures before applying more rigorous methods for refinement.

Conformational Analysis via Computational Modeling

The flexibility of the cyclohexane ring and the rotation of its substituents give rise to numerous possible conformations. Computational modeling is essential for exploring this complex energy landscape. sapub.org

A Potential Energy Surface (PES) is a conceptual map that relates the energy of a molecule to its geometry. libretexts.orglibretexts.org For a molecule with multiple rotatable bonds, the full PES is high-dimensional. libretexts.org However, key conformational changes can be investigated by creating a simplified 1D or 2D PES map. This is achieved by systematically changing specific dihedral angles, performing a constrained geometry optimization at each step, and plotting the resulting energy. researchgate.net

For this compound, a PES scan could be performed by rotating the dihedral angle of the C-C-O-H bond of the hydroxyl group. This would reveal the rotational preference of the hydroxyl hydrogen and the energy barriers between different orientations. researchgate.net Such an analysis on cyclohexanol (B46403) itself shows three stable conformations of the hydroxyl group with relatively low interconversion barriers. researchgate.net

Table 2: Illustrative Potential Energy Scan Data for Hydroxyl Rotation in an Equatorial Cyclohexanol Analog This conceptual data demonstrates how energy changes as a function of a dihedral angle during a PES scan.

| Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 60° | 0.00 | Staggered (Gauche) |

| 120° | 1.55 | Eclipsed (Barrier) |

| 180° | 0.15 | Staggered (Anti) |

| 240° | 1.60 | Eclipsed (Barrier) |

The primary conformational question for any substituted cyclohexane is the relative stability of having substituents in the axial versus equatorial positions. libretexts.org Due to steric hindrance, known as 1,3-diaxial interactions, bulky substituents strongly prefer the more spacious equatorial position. openochem.org The 3,3,3-trifluoropropyl group is sterically demanding, and therefore, it is predicted to have a strong preference for the equatorial position in the most stable chair conformation of the molecule.

Computational methods can precisely calculate the energy difference (ΔG) between the axial and equatorial conformers. masterorganicchemistry.com This energy difference determines the equilibrium population of each conformer. The energy cost associated with placing a substituent in the axial position is known as its "A-value." While the A-value for a 3,3,3-trifluoropropyl group is not standardly tabulated, it can be calculated. It is expected to be significant, ensuring the molecule exists almost exclusively in the conformation where this group is equatorial. The energy required to interconvert between the two chair forms, known as the ring flip barrier, can also be calculated by locating the half-chair transition state. vaia.comvaia.com

Table 3: Steric Strain Energies (A-values) for Axial Substituents on a Cyclohexane Ring Data for common substituents are provided for comparison to illustrate the principles of conformational analysis.

| Substituent | A-value (kcal/mol) | Equatorial Preference |

|---|---|---|

| -F | 0.24 - 0.35 | Low |

| -OH | 0.87 - 1.02 | Moderate |

| -CH₃ | 1.74 | High |

| -CH(CH₃)₂ | 2.21 | Very High |

Reaction Mechanism and Transition State Calculations

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. smu.edursc.org By modeling the reactants, products, and any intermediates, and crucially, by locating the transition state (TS), chemists can understand the feasibility and pathway of a reaction. researchgate.net The transition state is the highest energy point along the lowest energy reaction path, and its energy relative to the reactants determines the activation energy barrier. libretexts.org

For this compound, potential reactions for study include dehydration to form alkenes or oxidation of the alcohol to a ketone. Computational modeling of a dehydration reaction, for instance, would involve locating the transition state for the elimination of water. The geometry of the TS would reveal whether the mechanism is concerted (e.g., E2) or stepwise. E2 reactions in cyclohexane systems have strict stereochemical requirements, typically needing an anti-periplanar arrangement of the leaving group and a proton, which often necessitates a diaxial conformation. libretexts.orglibretexts.org

Calculations can determine the activation energies for different competing pathways, thereby predicting the major product. smu.edu For example, in the acid-catalyzed alkylation of phenol (B47542) with cyclohexanol, computational studies have shown that the reaction proceeds through the dehydration of cyclohexanol to cyclohexene (B86901), which then acts as the alkylating agent. pnnl.gov

Table 4: Example of Calculated Energy Barriers for a Reaction Involving a Cyclohexane Derivative This table presents conceptual data for the chair-to-twist-boat interconversion of cyclohexane, illustrating the calculation of activation energies.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Chair Conformation | 0.0 |

| Transition State | Half-Chair Conformation | ~10.8 |

| Intermediate | Twist-Boat Conformation | ~5.5 |

Computational Elucidation of Synthetic Pathways

The synthesis of this compound can be approached through various synthetic routes. Computational chemistry plays a crucial role in evaluating the feasibility and efficiency of these pathways by calculating the thermodynamic and kinetic parameters of each reaction step. Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surfaces of the proposed reactions, identifying transition states and intermediates.

A hypothetical computational study might compare two potential synthetic routes:

Route A: Grignard reaction of 3,3,3-trifluoropropylmagnesium bromide with cyclohexanone (B45756), followed by hydrolysis.

Route B: Catalytic hydrogenation of 2-(3,3,3-trifluoroprop-1-en-1-yl)cyclohexan-1-ol.

Computational analysis would involve calculating the activation energies (ΔG‡) and reaction energies (ΔGr) for each elementary step. The results of such a hypothetical analysis are presented in Table 1.

Table 1: Calculated Thermodynamic and Kinetic Parameters for Proposed Synthetic Routes of this compound

| Synthetic Route | Reaction Step | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGr) (kcal/mol) |

|---|---|---|---|

| Route A | Grignard Addition | 15.2 | -25.8 |

| Hydrolysis | 8.5 | -12.3 | |

| Route B | Hydrogenation (syn-addition) | 12.7 | -30.1 |

The data in Table 1 suggest that Route B, specifically the syn-addition pathway, is kinetically and thermodynamically more favorable due to its lower activation energy and more negative reaction energy compared to Route A. Such computational insights are invaluable for synthetic chemists in designing and optimizing reaction conditions to achieve higher yields and selectivities.

Stereoselectivity Prediction and Rationalization

The stereochemistry of this compound is a critical aspect of its chemical identity and potential applications. The molecule possesses two chiral centers, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Computational methods are instrumental in predicting and rationalizing the stereochemical outcome of synthetic reactions. rsc.org

Advances in computational chemistry, including the use of machine learning models, have enhanced the ability to predict enantioselectivity. nih.gov For the synthesis of this compound, computational models can be used to predict the diastereomeric ratio (dr) by calculating the energies of the transition states leading to the different stereoisomers. The predicted product ratio can be determined using the Boltzmann distribution based on the calculated free energy differences between the diastereomeric transition states. researchgate.net

A hypothetical computational study on the catalytic hydrogenation of 2-(3,3,3-trifluoroprop-1-en-1-yl)cyclohexan-1-ol might investigate the influence of different catalysts on the stereochemical outcome. The calculated transition state energies and predicted diastereomeric ratios are presented in Table 2.

Table 2: Predicted Diastereomeric Ratios for the Catalytic Hydrogenation of 2-(3,3,3-trifluoroprop-1-en-1-yl)cyclohexan-1-ol with Different Catalysts

| Catalyst | Transition State (syn) Energy (kcal/mol) | Transition State (anti) Energy (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted dr (syn:anti) |

|---|---|---|---|---|

| Pd/C | -10.5 | -9.2 | 1.3 | 90:10 |

| Rh(PPh₃)₃Cl | -12.1 | -11.8 | 0.3 | 62:38 |

The results in Table 2 indicate that the choice of catalyst significantly influences the stereoselectivity of the reaction. The Ru(BINAP)Cl₂ catalyst is predicted to provide the highest diastereoselectivity towards the syn isomer, a prediction that can guide experimental work to achieve the desired stereochemical control.

Intermolecular Interactions and Solvent Effects Modeling

The behavior of this compound in solution is governed by its intermolecular interactions with solvent molecules. nih.gov Computational modeling provides a molecular-level understanding of these interactions and their impact on reaction outcomes and physical properties. whiterose.ac.uk

Hydrogen Bonding Analysis

The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of various hydrogen bonding networks. biorxiv.org Quantum chemical calculations can be used to analyze the strength and geometry of these hydrogen bonds. rsc.orgmdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for characterizing hydrogen bonds by analyzing the electron density at the bond critical points. cardiff.ac.uk

A computational analysis of the hydrogen bonding between this compound and different solvents could provide insights into its solubility and reactivity. Table 3 presents hypothetical data from a QTAIM analysis of the hydrogen bonds formed between the hydroxyl group of the compound and various solvent molecules.

Table 3: QTAIM Parameters for Hydrogen Bonds between this compound and Solvents

| Solvent | H-bond Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | H-bond Energy (E_HB) (kcal/mol) |

|---|---|---|---|---|

| Water | O-H···OH₂ | 0.025 | 0.085 | -5.8 |

| Methanol | O-H···O(H)CH₃ | 0.022 | 0.078 | -5.1 |

| Acetone (B3395972) | O-H···O=C(CH₃)₂ | 0.018 | 0.065 | -4.2 |

The data in Table 3 indicate that this compound forms the strongest hydrogen bonds with protic solvents like water and methanol, suggesting higher solubility in these solvents. The weaker interactions with aprotic polar solvents like acetone and nonpolar solvents like hexane (B92381) are also quantified.

Solvation Models in Reaction Simulations

The choice of solvent can dramatically influence the rate and selectivity of a chemical reaction. ed.ac.uk Computational simulations of reactions must accurately account for solvent effects. nsf.gov This can be achieved through either explicit or implicit solvation models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is computationally expensive but provides a detailed picture of specific solute-solvent interactions.

Implicit Solvation Models: Here, the solvent is represented as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.

A comparative study of a reaction involving this compound in different solvents using both explicit and implicit models could highlight the importance of specific solvent interactions. Table 4 presents hypothetical results for the activation energy of a model reaction in different solvents.

Table 4: Calculated Activation Energies (ΔG‡) for a Model Reaction of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | ΔG‡ (Implicit Model - PCM) (kcal/mol) | ΔG‡ (Explicit Model - QM/MM) (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | 25.4 | N/A |

| Hexane | 1.88 | 24.8 | 24.6 |

| Dichloromethane | 8.93 | 22.1 | 21.5 |

The data in Table 4 demonstrate that the activation energy of the reaction decreases significantly with increasing solvent polarity, indicating that the transition state is more stabilized by polar solvents than the reactants. The results from the explicit model are generally lower than those from the implicit model, suggesting that specific hydrogen bonding interactions in the transition state, which are better captured by the explicit model, play a crucial role in stabilizing it.

Advanced Applications and Future Research Directions

Integration into Novel Synthetic Methodologies

The unique structural and electronic properties of 2-(3,3,3-Trifluoropropyl)cyclohexan-1-OL make it a valuable building block for the synthesis of more complex molecules. The trifluoromethyl group is a privileged moiety in medicinal chemistry and agrochemical science due to its ability to enhance bioactivity. researchgate.net

Key Synthetic Precursors and Reactions:

| Precursor/Intermediate | Synthetic Transformation | Resulting Compound/Motif | Potential Application Areas |

| 2-(3,3,3-Trifluoropropyl)cyclohexan-1-one | Stereoselective reduction | This compound | Chiral ligands, bioactive molecules |

| This compound | Oxidation | 2-(3,3,3-Trifluoropropyl)cyclohexan-1-one | Intermediate for further functionalization |

| This compound | Dehydration | 1-(3,3,3-Trifluoropropyl)cyclohexene | Monomer for polymer synthesis |

| This compound | Etherification/Esterification | Functionalized cyclohexyl ethers/esters | Liquid crystals, functional polymers |

Future research will likely focus on developing efficient and stereoselective methods for the synthesis of this compound and its derivatives. The synthesis of highly substituted trifluoromethyl arenes from cyclohexan(en)one substrates suggests that the corresponding ketone precursor to our target molecule could be readily accessible. nih.gov The development of catalytic systems for these transformations will be crucial for unlocking the full potential of this compound as a synthetic intermediate. nih.gov

Development of Derivatized Fluorinated Cyclohexanols for Material Science Applications (from a synthetic perspective)

The presence of the trifluoropropyl group can impart unique properties to materials, such as hydrophobicity, thermal stability, and low surface energy. qualitas1998.net Derivatization of the hydroxyl group of this compound opens up a wide range of possibilities for creating novel fluorinated materials.

For instance, esterification or etherification of the hydroxyl group with polymerizable moieties could lead to the formation of fluorinated polymers with tailored properties. These polymers could find applications as hydrophobic coatings, low-refractive-index materials for optical devices, or components of advanced composites. The synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] showcases the utility of the trifluoropropyl group in creating functional polymers. rsc.org

Furthermore, the facially polarized nature of some all-cis substituted fluorinated cyclohexanes, which arises from the alignment of C-F bonds, can lead to large molecular dipole moments. nih.govnih.gov This property is highly desirable for applications in supramolecular chemistry and the design of materials with specific electronic properties. nih.govresearchgate.net Research into the synthesis of all-cis isomers of this compound and their subsequent polymerization could lead to materials with unique self-assembly and recognition capabilities. nih.govresearchgate.net

Exploration of Structure-Reactivity Relationships in Fluorinated Cyclohexanol (B46403) Systems

The interplay between the trifluoropropyl group and the hydroxyl group on the cyclohexane (B81311) ring will significantly influence the reactivity of this compound. The strong electron-withdrawing nature of the trifluoromethyl group can affect the acidity of the hydroxyl proton and the reactivity of adjacent functional groups. mdpi.com

A systematic study of the stereoisomers of this compound would be particularly insightful. The relative orientation of the trifluoropropyl group and the hydroxyl group (cis vs. trans) will have a profound impact on the molecule's conformation and its interactions with other molecules. Understanding these structure-reactivity relationships is crucial for designing catalysts that can selectively act on one stereoisomer or for predicting the biological activity of derivatives.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of these systems, complementing experimental findings. researchgate.net Such studies can help to rationalize observed reactivity patterns and guide the design of new experiments.

Emerging Trends in Fluorine Chemistry Relevant to this compound

The field of organofluorine chemistry is constantly evolving, with new reagents and synthetic methods being developed at a rapid pace. wiley-vch.degoogle.com These advancements will undoubtedly impact the future research directions for this compound.

Emerging Trends and Their Relevance:

| Emerging Trend | Relevance to this compound |

| Late-stage fluorination | Development of methods to introduce the trifluoropropyl group into complex molecules at a late stage of the synthesis. |

| Photoredox catalysis | Novel methods for the synthesis and functionalization of fluorinated cyclohexanols under mild conditions. |

| Flow chemistry | Safer and more efficient synthesis of this compound and its derivatives on a larger scale. |

| Fluorinated Metal-Organic Frameworks (F-MOFs) | Use of derivatized this compound as linkers for the construction of F-MOFs with tailored properties for gas sorption and separation. rsc.org |

The development of new trifluoromethylation reagents and protocols will provide more efficient and selective routes to synthesize the target compound and its analogues. researchgate.net Furthermore, the increasing interest in fluorinated building blocks for drug discovery and materials science will drive the demand for compounds like this compound. youtube.comresearchgate.net As our understanding of the unique properties conferred by fluorine continues to grow, so too will the exploration of this and other fascinating fluorinated molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.